![molecular formula C21H23ClFN3O3S2 B2986915 4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide CAS No. 851803-02-6](/img/structure/B2986915.png)
4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide
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Description
4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClFN3O3S2 and its molecular weight is 484. The purity is usually 95%.
BenchChem offers high-quality 4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Metabolism of Orexin Receptor Antagonists : A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed insights into the pharmacokinetics of similarly complex molecules. The research found that elimination occurred primarily via feces, with significant metabolism leading to various metabolites. Understanding the metabolism and excretion pathways of such compounds can inform the development of new pharmaceuticals with improved efficacy and safety profiles (Renzulli et al., 2011).
Environmental Impact and Bioaccumulation
Persistent Organic Pollutants : Research on the environmental impact of organochlorine and organobromine compounds in human milk provides context for studying the bioaccumulation potential of similar chemical entities. This study highlighted the significance of monitoring such compounds due to their persistence and potential health impacts, which could be relevant when considering the environmental behavior of other complex chemicals (Norén & Meironyté, 2000).
Drug Safety and Toxicology
Toxicity Evaluation : An examination of the toxic effects of sulfathiazole demonstrates the importance of evaluating the safety profiles of pharmaceutical compounds. While focused on a specific sulfanilamide derivative, the methodologies and findings could be applicable to assessing the safety of other complex chemicals in development for medical use (Glicklich & Sherman, 1941).
Therapeutic Applications
Treatment of Diabetes with Metahexamide : Although not directly related, research on the treatment of diabetes with metahexamide, a sulfonylurea derivative, provides insight into the therapeutic application potential of complex compounds. The study explored the drug's hypoglycemic effect, absorption, and excretion, illustrating how similar pharmacological properties could be investigated for other chemical entities (Pollen et al., 1960).
properties
IUPAC Name |
4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3S2/c1-3-25(4-2)31(28,29)16-10-8-15(9-11-16)20(27)26-13-12-24-21(26)30-14-17-18(22)6-5-7-19(17)23/h5-11H,3-4,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMWMZCXXVRXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
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